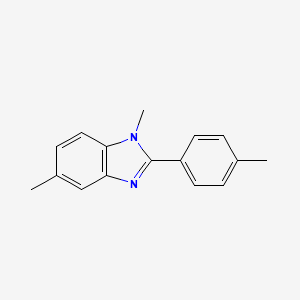![molecular formula C14H18ClN3O2 B7529988 N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders.
Mécanisme D'action
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. The mechanism of action of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide is highly selective for GABA transaminase, and does not affect other enzymes or neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. In addition, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been shown to enhance the efficacy of existing antiepileptic drugs and reduce the development of tolerance to benzodiazepines. N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects and toxicity. N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide is also highly potent, with a low IC50 value, making it an attractive candidate for further drug development. However, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide on GABA levels and neuronal excitability are not well understood, and further studies are needed to assess its safety and efficacy in humans.
Orientations Futures
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders. Future research should focus on optimizing the synthetic route and reaction conditions to improve the yield and purity of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide. In addition, further studies are needed to assess the long-term safety and efficacy of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide in humans, and to explore its potential as a treatment for other disorders, such as addiction and traumatic brain injury. Finally, the development of novel delivery methods for N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide, such as nanoparticles or targeted drug delivery, may improve its solubility and bioavailability in vivo.
Méthodes De Synthèse
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the intermediate and final products. The yield and purity of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide can be optimized through modifications to the synthetic route and reaction conditions.
Applications De Recherche Scientifique
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been extensively studied in preclinical models of several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been shown to increase GABA levels in the brain, resulting in a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has also been shown to enhance the efficacy of existing antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
Propriétés
IUPAC Name |
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-3-1-10(2-4-11)9-18(12-5-6-12)8-7-13(19)17-14(16)20/h1-4,12H,5-9H2,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYCBZCMRODJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)NC(=O)N)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

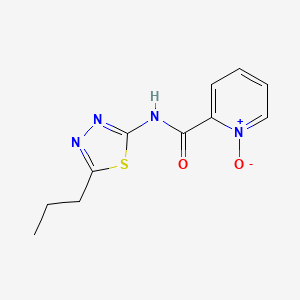
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
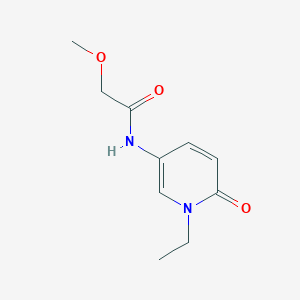
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
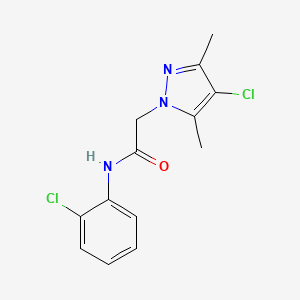
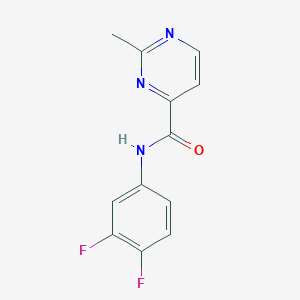
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
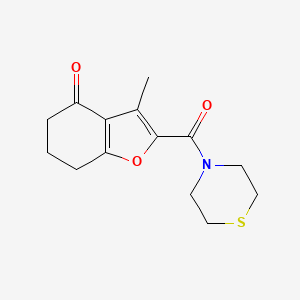
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
